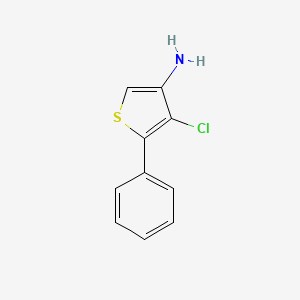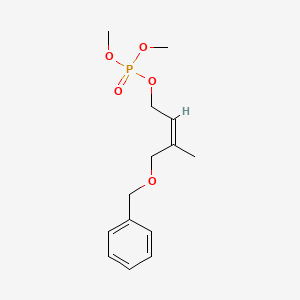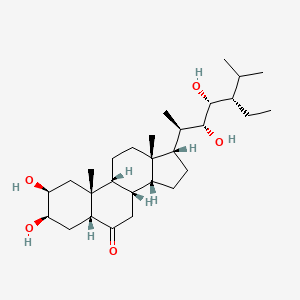
Tetrabenzyl Miglustat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabenzyl Miglustat is a derivative of Miglustat, a glucosylceramide synthase inhibitor. Miglustat is primarily used in the treatment of Gaucher disease and Niemann-Pick disease type C. This compound is a modified version of Miglustat, where benzyl groups are added to enhance its properties for specific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzyl Miglustat involves multiple steps, starting from the base compound Miglustat. The process typically includes:
Protection of Hydroxyl Groups: The hydroxyl groups of Miglustat are protected using benzyl groups to form this compound.
Reductive Amination: This step involves the reductive amination of the protected compound to introduce the desired functional groups.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control.
化学反应分析
Types of Reactions
Tetrabenzyl Miglustat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions are used to replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected forms of the compound.
科学研究应用
Tetrabenzyl Miglustat has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying glucosylceramide synthase inhibitors.
Biology: The compound is used in cell culture studies to investigate its effects on glycosphingolipid metabolism.
Medicine: this compound is explored for its potential therapeutic effects in treating lysosomal storage disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control.
作用机制
Tetrabenzyl Miglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase. This inhibition reduces the synthesis of glycosphingolipids, which are involved in various cellular processes. The compound binds to the active site of the enzyme, preventing the conversion of ceramide to glucosylceramide.
相似化合物的比较
Similar Compounds
Miglustat: The base compound from which Tetrabenzyl Miglustat is derived.
Eliglustat: Another glucosylceramide synthase inhibitor used in the treatment of Gaucher disease.
Tetrabenzyl L-ido Miglustat: A similar compound with slight structural differences.
Uniqueness
This compound is unique due to the presence of benzyl groups, which enhance its stability and specificity. This modification allows for more targeted applications in research and therapy compared to its parent compound, Miglustat.
属性
分子式 |
C38H45NO4 |
|---|---|
分子量 |
579.8 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine |
InChI |
InChI=1S/C38H45NO4/c1-2-3-24-39-25-36(41-27-32-18-10-5-11-19-32)38(43-29-34-22-14-7-15-23-34)37(42-28-33-20-12-6-13-21-33)35(39)30-40-26-31-16-8-4-9-17-31/h4-23,35-38H,2-3,24-30H2,1H3/t35-,36+,37-,38-/m1/s1 |
InChI 键 |
DZPAABGOOAWABR-OQYJSAOUSA-N |
手性 SMILES |
CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
规范 SMILES |
CCCCN1CC(C(C(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
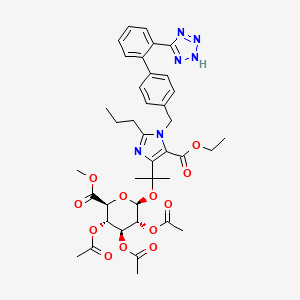
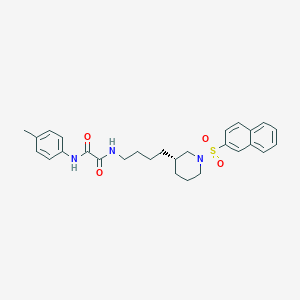
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)

![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
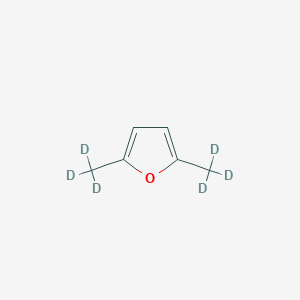
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
![N-[(4-phenylmethoxyphenyl)methyl]hydroxylamine](/img/structure/B13849545.png)
